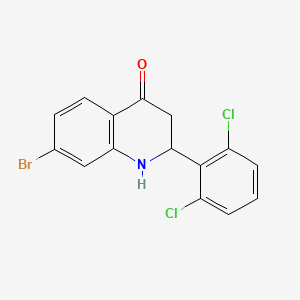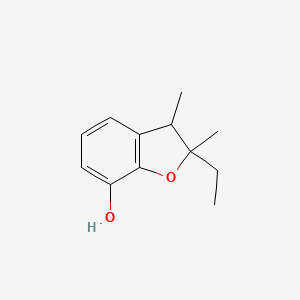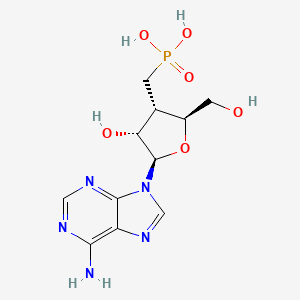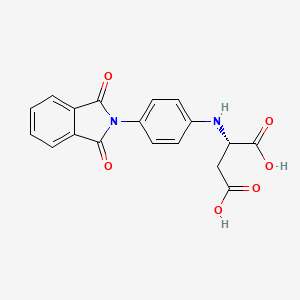
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one is a heterocyclic compound that features an oxazole ring with benzyl and chlorobenzylidene substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one typically involves the condensation of benzylamine with 4-chlorobenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring. The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or toluene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity, as well as considerations for cost-effectiveness and environmental impact, are crucial. Catalysts and automated systems may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chlorobenzylidene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-4-(4-methylbenzylidene)oxazol-5(4H)-one: Similar structure but with a methyl group instead of a chlorine atom.
2-Benzyl-4-(4-fluorobenzylidene)oxazol-5(4H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.
2-Benzyl-4-(4-nitrobenzylidene)oxazol-5(4H)-one: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
The presence of the chlorobenzylidene moiety in 2-Benzyl-4-(4-chlorobenzylidene)oxazol-5(4H)-one imparts unique chemical and biological properties. The chlorine atom can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C17H12ClNO2 |
|---|---|
Peso molecular |
297.7 g/mol |
Nombre IUPAC |
(4E)-2-benzyl-4-[(4-chlorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-13(7-9-14)10-15-17(20)21-16(19-15)11-12-4-2-1-3-5-12/h1-10H,11H2/b15-10+ |
Clave InChI |
RAWWGXCYQQTIMC-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CC2=N/C(=C/C3=CC=C(C=C3)Cl)/C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12894276.png)

![(6-Hydroxy-2-oxohexahydrofuro[3,4-b]furan-4-yl)methyl benzoate](/img/structure/B12894299.png)

![3-(4-Chlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894308.png)
![N,N-Bis[(diphenylphosphanyl)methyl]-3,5-dimethylaniline](/img/structure/B12894312.png)
![2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12894315.png)


![Benzamide, 2-chloro-5-nitro-N-[4-(2-quinolinyloxy)phenyl]-](/img/structure/B12894323.png)



